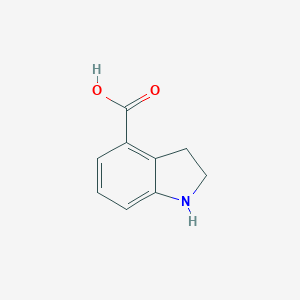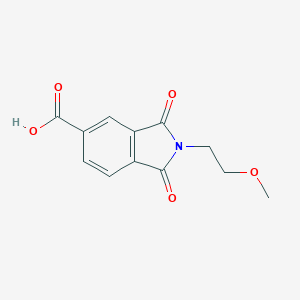
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid is an organic compound with a complex structure that includes a dioxoisoindoline core
Mechanism of Action
Target of Action
Similar compounds, such as 2’-o-methoxyethyl-modified oligonucleotides, have been shown to interact with various rna and dna targets
Mode of Action
It’s known that 2’-o-methoxyethyl-modified oligonucleotides can form stable duplexes with rna targets This interaction could potentially lead to changes in gene expression or protein synthesis
Biochemical Pathways
2’-o-methoxyethyl-modified oligonucleotides are known to be involved in various cellular processes, including gene regulation
Pharmacokinetics
They are resistant to nuclease metabolism in both plasma and tissue, which could potentially enhance their bioavailability
Result of Action
Similar compounds, such as 2’-o-methoxyethyl-modified oligonucleotides, have been shown to interact with rna and dna targets, potentially leading to changes in gene expression or protein synthesis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid. For instance, the stability of similar compounds, such as 2’-O-methoxyethyl-modified oligonucleotides, can be affected by factors such as temperature and pH Additionally, the presence of certain enzymes or other biomolecules in the cellular environment could potentially influence the compound’s action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves the reaction of 2-methoxyethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether with similar structural features but different applications.
Poly(N,N-bis(2-methoxyethyl)acrylamide): A polymer with thermoresponsive properties used in various applications
Uniqueness
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to its specific structural features and the range of reactions it can undergo
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-5-4-13-10(14)8-3-2-7(12(16)17)6-9(8)11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREYQVXEFODUIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367001 |
Source


|
| Record name | 2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-35-1 |
Source


|
| Record name | 2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one](/img/structure/B61500.png)
![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)
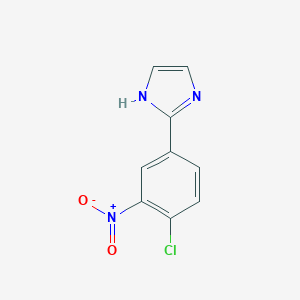
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)

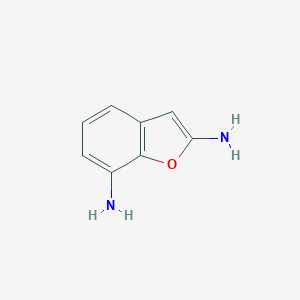
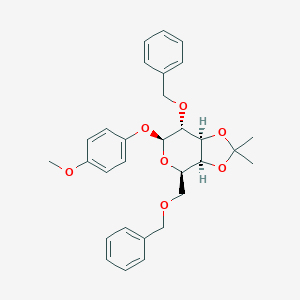
![3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid](/img/structure/B61528.png)

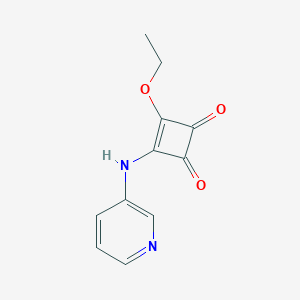
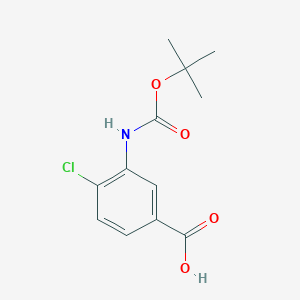
![4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide](/img/structure/B61535.png)
